![molecular formula C15H18F3N5O3 B2607405 3-(2-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)oxazolidin-2-one CAS No. 2034264-57-6](/img/structure/B2607405.png)
3-(2-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)oxazolidin-2-one
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Overview
Description
3-(2-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)oxazolidin-2-one is a useful research compound. Its molecular formula is C15H18F3N5O3 and its molecular weight is 373.336. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Agents
Oxazolidinones, including compounds structurally related to the specified chemical, are known for their potent activity against gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA) and selected anaerobic organisms. A study by Tucker et al. (1998) highlighted the antibacterial properties of piperazinyl oxazolidinones, showcasing their efficacy in treating infections caused by gram-positive pathogens. This research underscored the potential of these compounds in addressing antibiotic resistance, a growing concern in healthcare (Tucker et al., 1998).
Antiproliferative Activity
The antiproliferative effects of related compounds on human cancer cell lines have also been explored. Mallesha et al. (2012) synthesized derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one, evaluating their effects on various cancer cell lines. Their findings indicated that certain derivatives exhibited potent antiproliferative activity, suggesting a potential avenue for cancer therapy research (Mallesha et al., 2012).
Synthesis and Reactivity in Chemical Research
The synthesis and reactivity of oxazolidinone derivatives have been a subject of interest for developing new chemical entities with potential therapeutic applications. Studies on the synthesis of polyamides containing various heterocyclic compounds, as explored by Hattori and Kinoshita (1979), provide insights into the versatility of these compounds in chemical synthesis, opening pathways to novel materials and drugs (Hattori & Kinoshita, 1979a; Hattori & Kinoshita, 1979b).
Novel Dithiocarbamate Derivatives
The synthesis and antimicrobial activity evaluation of new dithiocarbamate derivatives bearing thiazole/benzothiazole rings have also been reported. These studies indicate the potential of such compounds in developing new antimicrobial agents with high efficacy against various microorganisms (Yurttaş et al., 2016).
Metabolism and Pharmacokinetics in Drug Development
Research into the metabolism and pharmacokinetics of related antineoplastic tyrosine kinase inhibitors, such as flumatinib in chronic myelogenous leukemia patients, provides critical insights into the drug development process, from synthesis to clinical application (Gong et al., 2010).
Mechanism of Action
Target of Action
The primary target of the compound 3-(2-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)oxazolidin-2-one is the Phosphoinositide 3-Kinase (PI3K) pathway . This pathway plays a crucial role in cellular functions such as growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
3-(2-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)oxazolidin-2-one acts as an inhibitor of the PI3K pathway . It binds to the PI3K enzyme, preventing it from performing its function in the pathway . This results in the disruption of the downstream effects of the PI3K pathway .
Biochemical Pathways
The inhibition of the PI3K pathway by 3-(2-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)oxazolidin-2-one affects several downstream pathways. These include pathways involved in cell growth, proliferation, and survival . The inhibition of these pathways can lead to the prevention of tumor growth and proliferation .
Pharmacokinetics
These may include absorption, distribution, metabolism, and excretion (ADME) properties that ensure its bioavailability and efficacy .
Result of Action
The result of the action of 3-(2-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)oxazolidin-2-one is the inhibition of the PI3K pathway . This leads to the disruption of several cellular functions, including cell growth, proliferation, and survival . In the context of cancer treatment, this can result in the prevention of tumor growth and proliferation .
Action Environment
The action of 3-(2-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)oxazolidin-2-one can be influenced by various environmental factors. These may include the presence of other drugs, the patient’s health status, and genetic factors that may affect the drug’s metabolism and efficacy .
properties
IUPAC Name |
3-[2-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3N5O3/c1-10-19-11(15(16,17)18)8-12(20-10)21-2-4-22(5-3-21)13(24)9-23-6-7-26-14(23)25/h8H,2-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHYCZXSWABZLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)CN3CCOC3=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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